Boc-guanidine

描述

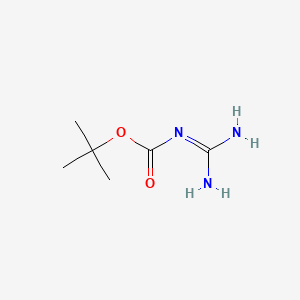

Boc-guanidine, also known as tert-butoxycarbonyl-guanidine, is a derivative of guanidine where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protective group for the amino function, preventing unwanted reactions during synthetic processes.

作用机制

Target of Action

Boc-guanidine, like other guanidine derivatives, is known for its versatility in chemistry and its application in a variety of biological activities . . Guanidine derivatives are known to interact with various biological targets, including DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors .

Mode of Action

Guanidine derivatives are known for their ability to form hydrogen bonds, their planarity, and their high basicity . These characteristics make guanidine a very versatile functional group for compounds with biological activity. The high basicity of guanidine indicates that at physiological pH, guanidine will be protonated forming the guanidinium cation . This can often determine the conformation of substituted guanidinium species as well as the interaction with aromatic systems in biological environments such as amino acids and nucleic acid bases .

Biochemical Pathways

Guanidine derivatives are known to be involved in a variety of biological activities and could potentially affect multiple biochemical pathways .

Pharmacokinetics

A synthetic route to access labelled agmatine, a guanidine derivative, has been developed, which could be very helpful to study the pharmacokinetics and bio-distribution of neurotransmitters and their metabolites in vitro and in vivo .

Result of Action

Guanidine derivatives are known for their diverse biological activities, including their roles as dna minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists .

Action Environment

It’s known that the guanidine moiety is fully protonated under physiological conditions due to its strong basicity . This could suggest that changes in pH could potentially influence the action and stability of this compound.

准备方法

Synthetic Routes and Reaction Conditions: Boc-guanidine can be synthesized through various methods. One common approach involves the reaction of guanidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields this compound as the primary product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

化学反应分析

Types of Reactions: Boc-guanidine undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing the free guanidine to participate in further reactions.

Oxidation and Reduction: this compound can be oxidized or reduced depending on the reagents and conditions used.

Coupling Reactions: It can be used in peptide coupling reactions, where the Boc group protects the amino function during the formation of peptide bonds.

Common Reagents and Conditions:

Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Oxidizing Agents: Potassium permanganate (KMnO4) and other oxidizing agents can be used to oxidize this compound.

Reducing Agents: Sodium borohydride (NaBH4) and other reducing agents can be used for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of this compound yields free guanidine, which can then participate in further reactions to form various derivatives .

科学研究应用

Pharmaceutical Applications

Boc-guanidine is integral in the synthesis of various pharmaceutical agents due to its ability to form stable linkages with other molecules. It is commonly used in the preparation of:

- Guanidine Derivatives : These compounds exhibit significant biological activities, including antibacterial and antiviral properties. For instance, linear guanidine derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for drug development .

- Inhibitors : this compound has been utilized in the synthesis of selective inhibitors for various targets, including acetylcholinesterase and GPIIb/IIIa antagonists. These inhibitors are crucial in treating conditions such as Alzheimer's disease and thrombotic disorders .

Case Study: Antibacterial Properties

A study identified a series of linear guanidine derivatives that exhibited MIC values ranging from 0.12 to 4 µg/mL against Gram-positive strains. This highlights the potential of this compound derivatives in developing new antibacterial therapies .

Polymer Chemistry

This compound is employed in polymer synthesis, particularly in creating bioactive materials. Its guanidinium functionality allows for enhanced interactions with biological molecules.

- Bioactive Polymers : Research has demonstrated that polymers containing guanidinium functions can effectively bind to nucleic acids, which is essential for developing therapeutic strategies for diseases like myotonic dystrophy type 1 (DM1). For example, polycarbonates carrying this compound were synthesized to evaluate their binding affinity to DNA/RNA probes, showcasing their potential as therapeutic agents .

Data Table: Binding Affinities

| Polymer Type | Binding Constant (Ka) (M⁻¹) | Application Area |

|---|---|---|

| P(Boc-Guan) | 22.50 × 10³ | Therapeutics for DM1 |

| PTMD | 16.30 × 10³ | Therapeutics for DM1 |

Catalysis

This compound has been explored as an organocatalyst in various chemical reactions.

- N-Boc Protection : It has been demonstrated that this compound can serve as an efficient catalyst for the chemoselective N-Boc protection of amines. This reaction is critical in synthetic organic chemistry, allowing for the selective modification of functional groups without affecting other reactive sites .

Material Science

The incorporation of this compound into materials science has led to advancements in developing smart materials with specific functionalities.

- Smart Biomaterials : The ability of this compound derivatives to interact with biological systems makes them suitable for creating responsive biomaterials that can be utilized in drug delivery systems and tissue engineering applications.

相似化合物的比较

Cbz-Guanidine: Another protected guanidine derivative where the amino group is protected by a carbobenzyloxy (Cbz) group.

Fmoc-Guanidine: A derivative where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

Comparison:

Stability: Boc-guanidine is more stable under basic conditions compared to Cbz-guanidine and Fmoc-guanidine.

Deprotection: The Boc group can be removed under milder acidic conditions compared to the Cbz group, which requires stronger acidic conditions.

Applications: this compound is preferred in peptide synthesis due to its stability and ease of deprotection.

生物活性

Boc-guanidine, a derivative of guanidine, has garnered attention in recent years for its diverse biological activities, particularly in the fields of cancer research and antimicrobial properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its potential applications.

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protective group attached to the guanidine moiety. This modification enhances its stability and solubility, making it suitable for various biological applications. The synthesis of this compound typically involves the protection of guanidine with Boc anhydride, followed by purification processes to obtain the desired compound in high yield.

Anticancer Activity

Research has demonstrated that this compound derivatives exhibit significant anticancer properties. A study evaluated the cytotoxic effects of novel guanidine derivatives on various cancer cell lines, including MDA-MB-468 (breast cancer), SH-SY5Y (neuroblastoma), and KMH2 (Hodgkin lymphoma). The results indicated that these compounds could significantly reduce cell viability in cancer cells while having a lesser effect on normal fibroblasts. Specifically, the ATP/AMP ratio was notably decreased in treated cancer cells, suggesting an impact on cellular energy metabolism .

Table 1: Cytotoxic Effects of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Viability (%) |

|---|---|---|---|

| This compound | MDA-MB-468 | 4 | 54.5 |

| SH-SY5Y | 6 | 48.2 | |

| KMH2 | 5 | 50.0 |

Antimicrobial Activity

This compound also exhibits promising antibacterial activity. A study reported that certain this compound derivatives showed potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compound 1 demonstrated minimum inhibitory concentration (MIC) values ranging from 0.12 to 4 µg/mL against various strains, including multi-drug resistant clinical isolates .

Table 2: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound 1 | E. cloacae | 2 |

| A. baumannii | 4 | |

| S. aureus | 0.12 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit key enzymes involved in energy metabolism, such as creatine kinase and hexokinase, which play critical roles in ATP production .

- Induction of Apoptosis : The ability of this compound derivatives to induce apoptosis in cancer cells has been documented, with evidence showing increased apoptotic cell populations upon treatment .

- Antimicrobial Mechanisms : The antibacterial effects are believed to arise from the disruption of bacterial cell membranes and interference with metabolic processes .

Case Study 1: Anticancer Effects on Jurkat Cells

A detailed investigation into the effects of a specific this compound derivative on Jurkat cells revealed that treatment led to a significant reduction in viable cells from 96% to approximately 54%, indicating strong cytotoxic potential at IC50 concentrations . The study highlighted both early and late apoptotic stages among treated cells.

Case Study 2: Broad-Spectrum Antibacterial Activity

Another study focused on the evaluation of this compound derivatives against a panel of clinical bacterial isolates. The results confirmed that these compounds were effective against multi-drug resistant strains, showcasing their potential as novel antibacterial agents .

属性

IUPAC Name |

tert-butyl N-(diaminomethylidene)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O2/c1-6(2,3)11-5(10)9-4(7)8/h1-3H3,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOZLQVSOVNSCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464004 | |

| Record name | Boc-guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219511-71-4 | |

| Record name | Boc-guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-Butoxycarbonyl)guanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is N-(Aminoiminomethyl)-carbamic acid, 1,1-Dimethylethyl Ester (Boc-guanidine) primarily used for in synthetic chemistry?

A1: this compound is widely employed as a versatile reagent for introducing guanidine groups into molecules. Its primary uses include serving as a guanidinylating agent and as a building block for synthesizing 2-aminoimidazoles. []

Q2: Can you provide the structural characterization of this compound?

A2:

Molecular Formula: C6H13N3O2 []* Molecular Weight: 159.19 g/mol []* InChI: 1S/C6H13N3O2/c1-6(2,3)11-5(10)9-4(7)8/h1-3H3,(H4,7,8,9,10) []* InChIKey:* UMOZLQVSOVNSCA-UHFFFAOYSA-N []

Q3: How stable is the Boc protecting group in this compound under different conditions?

A4: While stable under basic aqueous conditions and generally inert to many nucleophiles, [] the Boc group in this compound is susceptible to acidic conditions. Exposure to acids leads to its decomposition, yielding carbon dioxide (CO2) and isobutylene as byproducts. [] Stability tests on di-Boc-guanidine (structurally similar) showed varying decomposition rates depending on the acid used (acetic acid, trifluoroacetic acid, hydrochloric acid). []

Q4: Are there alternative protecting groups for guanidine compared to Boc?

A5: Yes, besides Boc, other protecting groups like triflyl (Tf), Cbz (carboxybenzyl), and urethane have been explored in guanidine chemistry. Researchers have synthesized reagents like N,N′,N″-tri-Cbz-guanidine, N,N′-di-Boc-N″-triflylguanidine, and N,N′-di-Cbz-N″-triflylguanidine for various guanidinylation reactions. [, , , ]

Q5: Can you describe an example of this compound being used in a multi-step synthesis?

A6: In the total synthesis of the marine alkaloid palau'amine, researchers utilized a bis(Boc)-protected guanidine derivative. The protected guanidine was reacted with an allylic bromide via a displacement reaction. This step was crucial in constructing a key intermediate with the correct stereochemistry for the complex natural product. []

Q6: Are there any known applications of this compound in the synthesis of potentially bioactive molecules?

A7: Yes, this compound derivatives have been employed in developing potential pharmaceuticals. For instance, researchers synthesized all diastereomers of cyclic pseudo-dipeptides designed as mimics of cyclic CXCR4 pentapeptide antagonists. This involved a double Mitsunobu reaction using bis(Boc)guanidine to introduce the guanidyl functions. [] Another example is the synthesis of no-carrier-added [*I]MIBG and its precursor using bis(Boc)-protected guanidine derivatives, aiming for imaging tumors of neuroendocrine origin. []

Q7: How is the reactivity of this compound derivatives modulated in synthetic applications?

A8: The reactivity of this compound derivatives can be fine-tuned by altering the number of Boc protecting groups. For example, tri-Boc-guanidine, bearing three electron-withdrawing Boc groups, acts as a more reactive nucleophile in palladium- or iridium-catalyzed allylic substitution reactions compared to its di-Boc counterpart. This allows for the selective synthesis of mono- or diallylated guanidine products. []

Q8: Have any novel reactions or applications been discovered for this compound derivatives?

A9: Research has uncovered a novel cyclization reaction involving bis-Boc-guanidines. Under microwave irradiation and in the presence of amines, these compounds undergo intramolecular cyclization to form 1,3,5-oxadiazinones. This finding offers a new traceless synthesis route for this heterocyclic scaffold. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。